molecular formula C11H15N3S B11745179 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11745179
M. Wt: 221.32 g/mol
InChI Key: SVMPUTGIQDNYQT-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a thiophen-2-ylmethyl group

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenemethanol and 4-amino-1H-pyrazole.

    Reaction Conditions: The reaction involves the alkylation of 4-amino-1H-pyrazole with 2-thiophenemethanol under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its potential as a therapeutic agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways, leading to modulation of their activity.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other pyrazole derivatives with different substituents, such as 1-(methyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine and 1-(propan-2-yl)-N-[(phenyl)methyl]-1H-pyrazol-4-amine.

    Uniqueness: The presence of the thiophen-2-ylmethyl group and the isopropyl group in this compound provides unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H15N3S/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11/h3-6,8-9,12H,7H2,1-2H3

InChI Key

SVMPUTGIQDNYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CS2

Origin of Product

United States

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